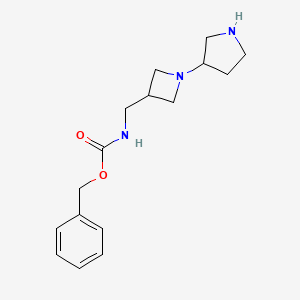

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

Description

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol This compound features a benzyl group attached to a carbamate moiety, which is further connected to a pyrrolidinyl and azetidinyl group

Properties

CAS No. |

883547-63-5 |

|---|---|

Molecular Formula |

C16H23N3O2 |

Molecular Weight |

289.37 g/mol |

IUPAC Name |

benzyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C16H23N3O2/c20-16(21-12-13-4-2-1-3-5-13)18-8-14-10-19(11-14)15-6-7-17-9-15/h1-5,14-15,17H,6-12H2,(H,18,20) |

InChI Key |

YDCNRRMZJCTYNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with a suitable amine precursor containing the pyrrolidinyl and azetidinyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the pure compound .

Chemical Reactions Analysis

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 289.37 g/mol | |

| Molecular formula | C₁₆H₂₃N₃O₂ | |

| Storage | 2–8°C |

Stability and Reactivity

-

Hydrolysis : Carbamates are susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbonic acid derivatives .

-

Azetidine ring reactivity : Four-membered rings like azetidine are strained and may undergo ring-opening reactions under certain conditions (e.g., nucleophilic attack) .

-

Pyrrolidin-3-yl group : This substituent may participate in alkylation or hydrogen bonding, depending on reaction partners.

Research Findings

-

Synthetic analogs : Related compounds like benzyl azetidin-3-yl(methyl)carbamate (CID 53346600) share structural similarities, suggesting comparable reactivity .

-

Biological relevance : While not explicitly detailed in the sources, azetidine derivatives are studied for their potential in drug discovery due to their unique ring structures .

Challenges and Considerations

-

Ring strain : Azetidine’s small size may lead to instability during synthesis or storage.

-

Protecting group requirements : The use of benzyl or tert-butoxycarbonyl groups during synthesis may necessitate deprotection steps .

-

Purity control : Analytical methods like NMR and HRMS are critical for confirming structural integrity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is , with a molecular weight of approximately 289.38 g/mol. The structure features a pyrrolidine ring and an azetidine moiety, which contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Neurological Disorders: The compound's structural similarity to known neuroactive agents indicates potential applications in treating conditions such as anxiety and depression. Research into pyrrolidine derivatives has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin .

- Antimicrobial Activity: Some studies have explored the synthesis of derivatives related to this compound for their antimicrobial properties. The incorporation of azetidine and pyrrolidine rings has been linked to enhanced activity against various bacterial strains .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Synthesis Applications:

- Heterocyclic Compounds: The compound can be utilized in the synthesis of novel heterocyclic derivatives, which are often explored for their pharmacological properties .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Mechanism of Action

The mechanism of action of Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid

- Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.30 g/mol

- CAS Number : Not widely reported, but related compounds exist.

This compound exhibits several biological activities, primarily through its interaction with various biochemical pathways:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Cytotoxicity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The specific pathways involved often include apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluated the antibacterial properties of various carbamate derivatives, including those structurally related to this compound. The results demonstrated:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| Benzyl Carbamate | Enterococcus faecalis | 128 |

These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial strains .

Cytotoxicity Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest at G2/M phase |

These results highlight the potential for further development as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the efficacy of a related compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving the treatment showed a significant reduction in infection rates compared to control groups, indicating the potential for this compound derivatives in clinical applications .

Case Study 2: Cancer Treatment

In another study, the efficacy of this compound was tested in animal models with induced tumors. Results indicated a substantial reduction in tumor size after treatment with this compound, supporting its role as a promising candidate for cancer therapy .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

- Methodological Answer : Systematic modifications (e.g., replacing benzyl with substituted aryl groups or altering azetidine ring size) can enhance metabolic stability. Assess analogs using:

- Microsomal stability assays : Human liver microsomes (HLM) + NADPH.

- Plasma protein binding : Equilibrium dialysis.

Prioritize analogs with >30% oral bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.